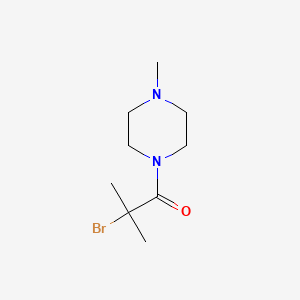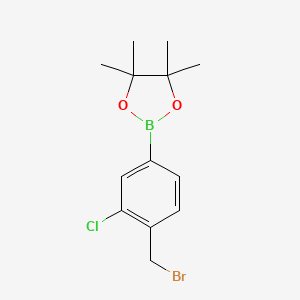
2-(4-(Bromomethyl)-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
The compound “2-(4-(Bromomethyl)-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is an organoboron compound. Organoboron compounds are those that have a boron atom bonded to a carbon atom or atoms. They are known for their utility in organic synthesis due to their reactivity and ability to form stable boron-carbon bonds .
Molecular Structure Analysis
The molecular structure of this compound would likely show a boron atom bonded to two oxygen atoms and a carbon atom, forming a dioxaborolane ring. The carbon atom in the ring is also bonded to four methyl groups. The boron atom is also bonded to a phenyl ring, which has a bromomethyl and a chloro substituent .Chemical Reactions Analysis
Organoboron compounds are known to undergo several types of reactions, including hydroboration, transmetalation, and conjugate addition . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For this compound, its properties would be influenced by factors such as the presence of the dioxaborolane ring, the bromomethyl and chloro substituents, and the phenyl ring .科学的研究の応用
Synthesis and Material Applications
One notable application is in the synthesis of pinacolylboronate-substituted stilbenes , which are important for creating new materials for LCD technology and investigating their potential therapeutic applications for neurodegenerative diseases (Das et al., 2015). The method described offers a straightforward approach to generating boron-containing stilbene derivatives with high yields, demonstrating the versatility of boronate esters in organic synthesis.
Polymer Science
In the realm of polymer science , this compound has been involved in the enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks (Fischer et al., 2013). The study highlights its role in the development of nanoparticles with adjustable molecular weights, showcasing its utility in creating materials with specific optical properties, beneficial for applications in optoelectronics and bioimaging.
Synthetic Methodologies
Another application is found in the field of synthetic methodologies , where compounds containing the dioxaborolane moiety serve as intermediates in complex organic reactions. For instance, unusual palladium-catalyzed silaboration of allenes utilizing organic iodides has been reported, illustrating the compound's utility in facilitating regio- and stereoselective synthesis of silylallylboronates (Chang et al., 2005). This highlights its importance in creating molecules with precise structural features, which is crucial for the development of novel pharmaceuticals and materials.
Biological Applications
In the biological sphere , there's a study on the design and synthesis of pinacolyl boronate-substituted stilbenes as novel lipogenic inhibitors (Das et al., 2011). This research explores the potential of these compounds to inhibit lipogenesis, indicating a possible route to developing new lipid-lowering drugs. It underscores the role of boron-containing compounds in medicinal chemistry, especially for targeting metabolic disorders.
作用機序
Target of Action
It is known that boronic acids and their derivatives are commonly used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound is likely to interact with its targets through a two-step mechanism characterized by initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate . This process is generally applicable to aromatic halides and is referred to as the SNAr mechanism .
Biochemical Pathways
It is known that the compound can be used in suzuki-miyaura cross-coupling reactions , which are widely applied in the synthesis of complex organic compounds. These reactions can lead to the formation of new carbon-carbon bonds, affecting various biochemical pathways depending on the specific reactants and products involved.
Result of Action
The molecular and cellular effects of the compound’s action would largely depend on the specific context of its use, particularly the reactants and conditions of the Suzuki-Miyaura cross-coupling reactions in which it is used
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of catalyst, base, and solvent, as well as the reaction temperature . The compound should be stored in a dark place, sealed in dry conditions, and at room temperature .
将来の方向性
特性
IUPAC Name |
2-[4-(bromomethyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrClO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)11(16)7-10/h5-7H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYBBVYMLVXREL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



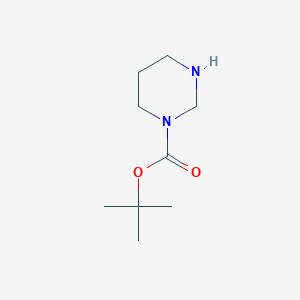
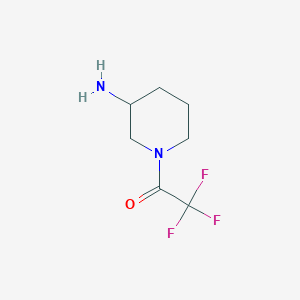
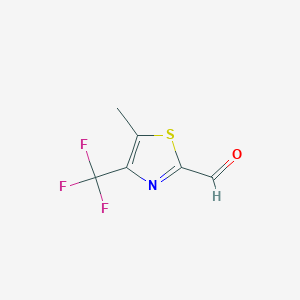
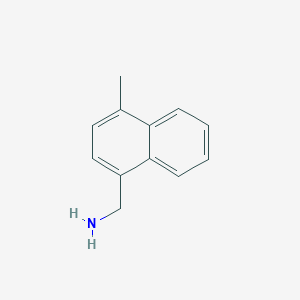
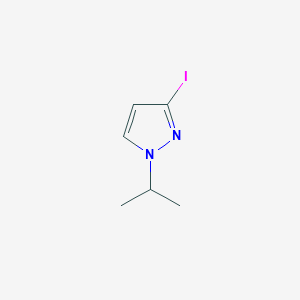
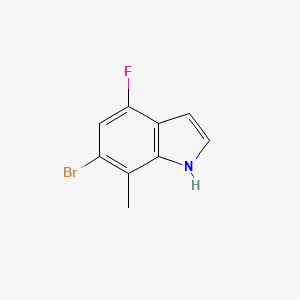
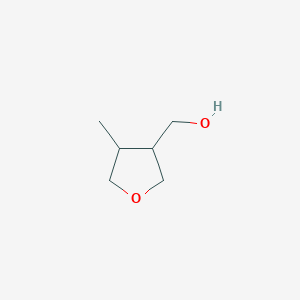
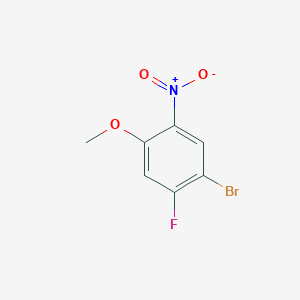
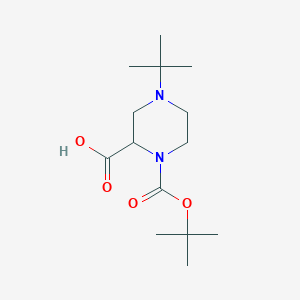
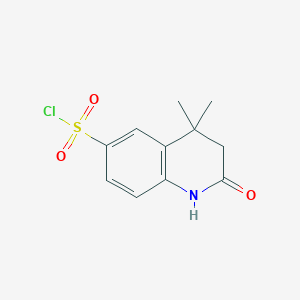
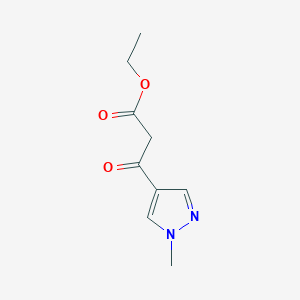
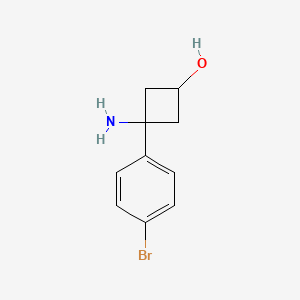
![ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1523631.png)
